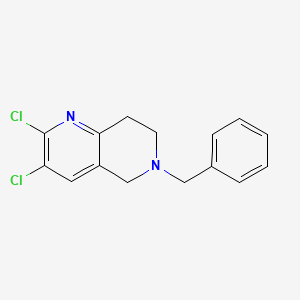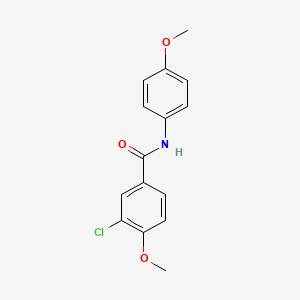
N-(3-(Triethylsilyl)propyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Triethylsilyl)propyl)quinolin-4-amine is an organic compound that features a quinoline ring substituted with a triethylsilylpropyl group at the nitrogen atom. This compound is notable for its unique structural properties, which make it a valuable reagent in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Triethylsilyl)propyl)quinolin-4-amine typically involves the reaction of quinolin-4-amine with a triethylsilylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(Triethylsilyl)propyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(3-(Triethylsilyl)propyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions
Wirkmechanismus
The mechanism of action of N-(3-(Triethylsilyl)propyl)quinolin-4-amine involves its interaction with specific molecular targets. The triethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with nucleic acids or proteins, potentially disrupting their normal function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-(Trimethoxysilyl)propyl)quinolin-4-amine: Similar in structure but with methoxy groups instead of ethyl groups.
N-(3-(Triethoxysilyl)propyl)quinolin-4-amine: Similar but with ethoxy groups.
N-(3-(Trimethylsilyl)propyl)quinolin-4-amine: Similar but with methyl groups.
Uniqueness
N-(3-(Triethylsilyl)propyl)quinolin-4-amine is unique due to its specific triethylsilyl group, which imparts distinct
Eigenschaften
CAS-Nummer |
62619-93-6 |
|---|---|
Molekularformel |
C18H28N2Si |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
N-(3-triethylsilylpropyl)quinolin-4-amine |
InChI |
InChI=1S/C18H28N2Si/c1-4-21(5-2,6-3)15-9-13-19-18-12-14-20-17-11-8-7-10-16(17)18/h7-8,10-12,14H,4-6,9,13,15H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
CRHSWESMAAICNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CCCNC1=CC=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)



![N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine](/img/structure/B11834683.png)

![3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11834688.png)





![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)

